
3-Bromo-2-fluoro-6-mercaptophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-fluoro-6-mercaptophenol: is an organic compound with the molecular formula C6H4BrFOS It is a derivative of phenol, where the hydrogen atoms at positions 3, 2, and 6 are substituted by bromine, fluorine, and a mercapto group (–SH), respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-6-mercaptophenol typically involves multi-step organic reactions. One common method is the halogenation of 2-fluoro-6-mercaptophenol, followed by bromination at the 3-position. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Bromo-2-fluoro-6-mercaptophenol can undergo oxidation reactions, where the mercapto group (–SH) is converted to a sulfonic acid group (–SO3H).
Reduction: Reduction reactions can convert the bromine and fluorine substituents to hydrogen atoms, yielding the parent phenol compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products Formed:
Oxidation: The major product is 3-Bromo-2-fluoro-6-sulfonic acid phenol.
Reduction: The major product is 2-fluoro-6-mercaptophenol.
Substitution: The products depend on the nucleophile used, such as 3-methoxy-2-fluoro-6-mercaptophenol or 3-cyano-2-fluoro-6-mercaptophenol.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-2-fluoro-6-mercaptophenol is used as a building block in organic synthesis. It is valuable in the preparation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of halogenated phenols on biological systems. It may serve as a model compound for investigating the interactions of halogenated aromatic compounds with enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure allows for the exploration of new pharmacophores and the development of novel therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for use in various chemical processes, including polymerization and catalysis.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-fluoro-6-mercaptophenol involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or activation of their functions. The presence of halogen atoms enhances its ability to penetrate biological membranes, increasing its bioavailability and effectiveness.
Comparación Con Compuestos Similares
- 3-Bromo-2-fluoro-6-methoxyphenol
- 3-Bromo-2-fluoro-6-chlorophenol
- 3-Bromo-2-fluoro-6-nitrophenol
Comparison: 3-Bromo-2-fluoro-6-mercaptophenol is unique due to the presence of the mercapto group (–SH), which imparts distinct chemical reactivity compared to other similar compounds. The mercapto group allows for the formation of thiol-based interactions, which are not possible with methoxy, chloro, or nitro substituents. This uniqueness makes it a valuable compound for specific applications in chemistry and biology.
Propiedades
Fórmula molecular |
C6H4BrFOS |
|---|---|
Peso molecular |
223.06 g/mol |
Nombre IUPAC |
3-bromo-2-fluoro-6-sulfanylphenol |
InChI |
InChI=1S/C6H4BrFOS/c7-3-1-2-4(10)6(9)5(3)8/h1-2,9-10H |
Clave InChI |
ASGJELBWPBKIIE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1S)O)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


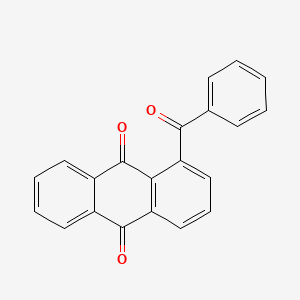
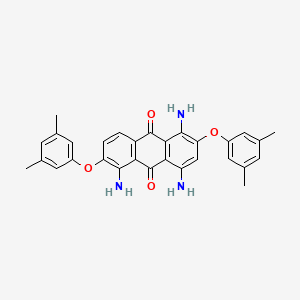
![(2S,3R,4S,5R)-2-[(2R,3R,4S,5S,6R)-2-[[(3R,6R,8R,10R,12S,13S,14S,17S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13144084.png)
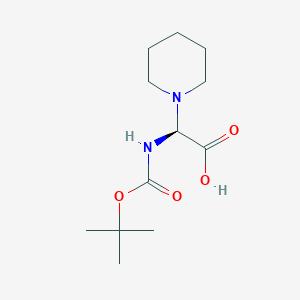
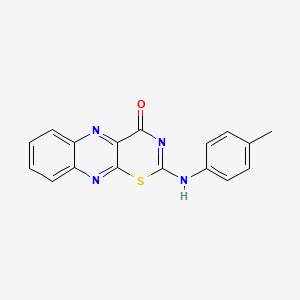
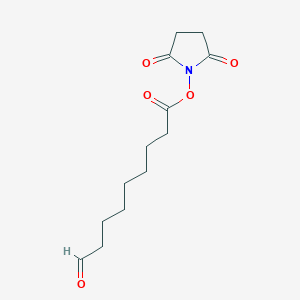

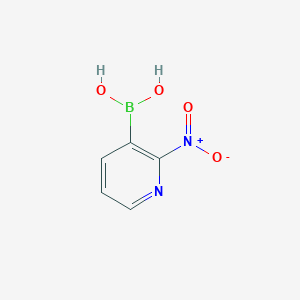
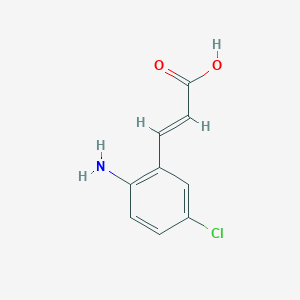
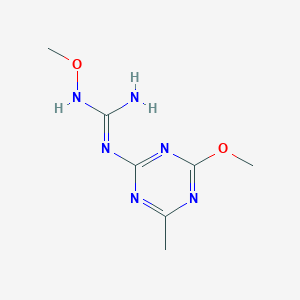
![1-Benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B13144128.png)
![5-Benzyl-3-phenyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine](/img/structure/B13144132.png)
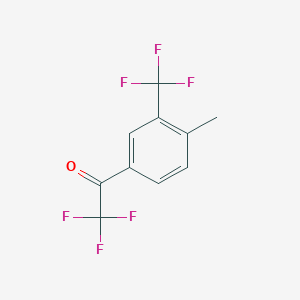
![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13144147.png)
